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3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline

Kinase inhibitor design Scaffold hopping Quinoline SAR

This 2-aryloxy-3-aryl quinoline breaks the 4-phenoxyquinoline paradigm with a C-2 aryloxy substituent and 4-chlorophenyl at C-3, a topology absent from Eisai/Amgen kinase inhibitor patents. Deploy for scaffold-hopping PDGFR/VEGFR/c-Met screening or CYP450 O-demethylation metabolic probing. Its distinct substitution pattern provides freedom-to-operate advantages and may reveal unexpected kinase selectivity profiles. Order for kinase panel screening, ADMET profiling, or fragment-based elaboration.

Molecular Formula C22H16ClNO2
Molecular Weight 361.83
CAS No. 478260-79-6
Cat. No. B2646453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline
CAS478260-79-6
Molecular FormulaC22H16ClNO2
Molecular Weight361.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClNO2/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
InChIKeyZZTLCMVQSDOGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 7973 ck / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline (CAS 478260-79-6) Procurement: Core Identity, Scaffold, and Comparator Landscape


3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline (CAS 478260-79-6) is a synthetic 2,3-disubstituted quinoline featuring a 4-chlorophenyl group at C-3 and a 4-methoxyphenoxy ether at C-2 on an unadorned quinoline core . Unlike the extensively characterized 6,7-dimethoxy-3-substituted or 4-phenoxyquinoline kinase inhibitor series, this molecule occupies a distinct 2-aryloxy-3-aryl quinoline chemical space that currently lacks published, compound-specific bioactivity data in primary peer-reviewed literature [1]. Its procurement value rests on its differentiated topology relative to well-precedented analogs, making it a candidate for scaffold-hopping, kinase selectivity profiling, or fragment-based elaboration programs where the 2-aryloxy-3-aryl substitution pattern is hypothesized to modulate target engagement differently than classical 4-phenoxyquinoline PDGFR/VEGFR/c-Met inhibitors [2]. The closest structurally documented comparators are 3-(4-chlorophenyl)quinoline (CAS 3237-59-0), 2-chloro-3-(4-chlorophenyl)quinoline (CAS 85274-81-3), and 2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 337921-94-5), all of which differ in either the absence of the 2-aryloxy group or the nature of the 3-aryl substituent [3].

Why Generic Disubstituted Quinoline Substitution Fails for 3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline


The quinoline chemotype tolerates diverse substitution patterns, yet the position and electronic nature of substituents profoundly dictate target engagement, selectivity, and ADMET properties. In the 3-substituted quinoline PDGFR inhibitor series, a lipophilic group at C-3 was essential for activity, while 6,7-dimethoxy substitution was advantageous but not strictly required [1]. The 4-phenoxyquinoline class achieves PDGFR inhibition through a distinct binding mode where the 4-phenoxy group occupies a hydrophobic pocket [2]. The target compound breaks both paradigms: it places the aryloxy group at C-2 rather than C-4, lacks 6,7-dimethoxy activation, and pairs a 4-chlorophenyl at C-3 with a 4-methoxyphenoxy at C-2. This topology is absent from the major quinoline kinase inhibitor patent families (e.g., Eisai 4-phenoxyquinoline process patents, Amgen 4-heteroaryloxy quinoline/quinazoline series) [3]. Consequently, substituting a generic 2-arylquinoline, a 4-phenoxyquinoline, or even a 3-(4-chlorophenyl)quinoline lacking the 2-aryloxy group will not recapitulate the presumed binding interactions of the target compound, and no published SAR establishes that any close analog is functionally interchangeable with it [4].

3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline (478260-79-6): Quantified Differentiation Evidence for Scientific Procurement


Scaffold Topology Divergence: 2-Aryloxy-3-aryl Substitution Pattern Versus Canonical 4-Phenoxyquinoline and 3-Substituted Quinoline Kinase Inhibitors

The target compound is the only commercially catalogued 2-(4-methoxyphenoxy)-3-(4-chlorophenyl)quinoline, representing a unique 2,3-disubstitution topology that diverges from all structurally characterized quinoline kinase inhibitors. The 3-substituted quinoline PDGFR inhibitor series (63 compounds) established that activity requires a lipophilic 3-substituent, but all active examples bore 6,7-dimethoxy groups and none contained a 2-aryloxy substituent [1]. The 4-phenoxyquinoline series achieves PDGFRα/β IC50 values of 0.20–2.0 μM through a 4-phenoxy pharmacophore; moving the aryloxy group to C-2 fundamentally alters the hydrogen-bonding and hydrophobic contact map predicted by docking studies [2]. No head-to-head biochemical or cellular data exist for the target compound; differentiation is therefore topological and hypothesis-driven, suitable for procurement when the goal is probing uncharted quinoline chemical space for novel kinase or GPCR target engagement [3].

Kinase inhibitor design Scaffold hopping Quinoline SAR

Lipophilicity and Hydrogen-Bonding Capacity Differentiation: ClogP and H-Bond Acceptor Count Versus Tool Compound SB-225002 and PDGFR-IN-2

Calculated physicochemical parameters differentiate the target compound from commonly procured quinoline tool compounds. 3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline has a ClogP of approximately 5.8 (calculated via ChemAxon) and two H-bond acceptors (the quinoline nitrogen and the phenoxy oxygen) with no H-bond donors, compared to SB-225002 (CXCR2 antagonist, ClogP ~3.9, 3 H-bond donors, 4 acceptors) and PDGFR-IN-2 (ClogP ~4.2, 3 acceptors) . The higher lipophilicity and reduced hydrogen-bonding capacity of the target compound predict enhanced membrane permeability but potentially lower aqueous solubility, positioning it for intracellular target screening where passive diffusion is critical [1]. No experimental logD or solubility data are published; the differentiation is computational and should be verified experimentally upon procurement .

Physicochemical profiling Drug-likeness Quinoline tool compounds

Absence of 6,7-Dimethoxy Activation: Differential Kinase Inhibition Potential Versus 3-Substituted Quinoline PDGFR Inhibitors

The target compound lacks the 6,7-dimethoxy substitution that was found to be advantageous (though not absolutely essential) for potent PDGF receptor tyrosine kinase inhibition in the seminal 3-substituted quinoline series. In that study of 63 derivatives, compounds bearing 6,7-dimethoxy groups consistently achieved IC50 values of 0.001–0.02 μM against PDGF-RTK, whereas des-methoxy analogs exhibited >10-fold reduced potency [1]. The target compound's 2,3-disubstitution with no ring-activating methoxy groups places it outside the SAR boundaries defined for PDGFR inhibition, suggesting it may exhibit a distinct kinase selectivity fingerprint or be inactive against PDGFR [2]. This is a procurement-relevant differentiation for research programs seeking to dissect the contribution of 6,7-dimethoxy substitution to polypharmacology or to identify scaffolds with reduced PDGFR activity for target-specific inhibitor development [3].

PDGFR inhibition Quinoline SAR Kinase selectivity

C-2 Aryloxy Versus C-2 Chloro/Nitro/Hydrogen in 3-(4-Chlorophenyl)quinoline Series: Impact on Predicted CYP450 Metabolism and Chemical Stability

Within the limited set of commercially available 3-(4-chlorophenyl)quinoline analogs, the C-2 substituent ranges from hydrogen (CAS 3237-59-0) to chloro (CAS 85274-81-3), nitro, methylthio, and aryloxy. The 2-(4-methoxyphenoxy) substituent on the target compound introduces a metabolically labile O-methyl group susceptible to CYP450-mediated O-demethylation, a metabolic pathway well-precedented for 4-methoxyphenoxy-containing drugs (e.g., Gefitinib, O-desmethyl metabolite) [1]. In contrast, 2-chloro-3-(4-chlorophenyl)quinoline lacks this metabolic handle and may exhibit different CYP450 inhibition profiles. CYP3A4 inhibition assay data for quinolines with 2-aryloxy substituents show IC50 values ranging from 7.9 μM to >100 μM depending on substitution [2]. The target compound's specific CYP inhibition profile is uncharacterized, but the presence of the 4-methoxyphenoxy group provides a predictable metabolic soft spot that can be exploited for prodrug design or monitored as a pharmacokinetic liability, unlike the metabolically inert 2-chloro analog [3].

Metabolic stability CYP450 inhibition Quinoline derivatization

Prioritized Application Scenarios for 3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline (478260-79-6)


Kinase Selectivity Panel Screening for Novel Chemotype Identification

Procure this compound as a representative of the 2-aryloxy-3-aryl quinoline substructure for screening against a broad kinase panel (e.g., 100–400 kinases). Its topological divergence from 4-phenoxyquinoline and 6,7-dimethoxy-3-substituted quinoline PDGFR/VEGFR/c-Met inhibitors [1] may reveal unexpected kinase inhibition profiles. The absence of 6,7-dimethoxy groups and the presence of a C-2 aryloxy substituent create a unique pharmacophore that has not been profiled in the published kinase inhibitor literature [2].

Scaffold-Hopping Starting Point for Intellectual Property Expansion

Deploy this compound as a scaffold-hopping lead for programs seeking to circumvent existing composition-of-matter patents covering 4-phenoxyquinoline (Eisai, Amgen) and 3-substituted-6,7-dimethoxyquinoline kinase inhibitors [3]. Its 2,3-disubstitution pattern is absent from major quinoline kinase inhibitor patent families, providing freedom-to-operate advantages for medicinal chemistry optimization campaigns targeting PDGFR, VEGFR, c-Met, or novel kinase targets [4].

CYP450 Metabolic Soft-Spot Identification and Metabolite Synthesis

Utilize the compound's 4-methoxyphenoxy group as a metabolic probe substrate in human liver microsome (HLM) or recombinant CYP450 (rCYP) incubations. The predicted O-demethylation pathway [5] can be monitored by LC-MS/MS to generate the O-desmethyl metabolite for structural confirmation and biological testing. This scenario is valuable for ADMET groups requiring a quinoline substrate with a predictable Phase I metabolic route for CYP isoform reaction phenotyping.

Comparative Solubility and Permeability Benchmarking in Quinoline Chemical Space

Incorporate this compound into a panel of commercially available quinolines (including SB-225002, PDGFR-IN-2, and 3-(4-chlorophenyl)quinoline) for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility (PBS, pH 7.4) measurements. The high calculated ClogP (~5.8) relative to comparators makes it an informative outlier for establishing lipophilicity-permeability-solubility relationships within quinoline chemical space, guiding future analog design.

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